molecular formula C12H15NO2 B14906191 N-(cyclopropylmethyl)-2-phenoxyacetamide

N-(cyclopropylmethyl)-2-phenoxyacetamide

Cat. No.: B14906191
M. Wt: 205.25 g/mol
InChI Key: SDKJUPJRJSLHKX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-phenoxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxyacetic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of electrosynthesis techniques has also been explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the development of new biochemical assays and as a probe to study enzyme-substrate interactions .

Medicine: Its structural features may contribute to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group and phenoxyacetamide moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-2-phenoxyacetamide
  • N-(cyclopropylmethyl)-2-phenoxyethanamide
  • N-(cyclopropylmethyl)-2-phenoxypropionamide

Comparison: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as N-(cyclopropylmethyl)-2-phenoxyethanamide and N-(cyclopropylmethyl)-2-phenoxypropionamide, which have different chain lengths and may exhibit different reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C12H15NO2/c14-12(13-8-10-6-7-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14)

InChI Key

SDKJUPJRJSLHKX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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